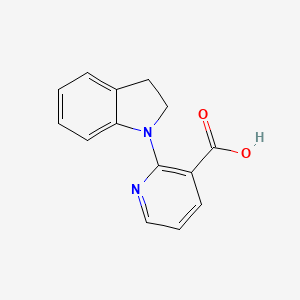

2-(Indolin-1-yl)nicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,3-dihydroindol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBCHINHKPQKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Pharmacological Mechanisms and Intricate Molecular Interactions of 2 Indolin 1 Yl Nicotinic Acid

Rigorous In Vitro Biochemical Characterization of 2-(Indolin-1-yl)nicotinic Acid

In vitro studies are fundamental to characterizing the biochemical activity of a compound. For derivatives of nicotinic acid, these studies typically focus on receptor binding, enzyme interactions, and effects on cellular signaling pathways.

Specific binding affinity data for this compound are not extensively documented in the current scientific literature. However, the study of related nicotinic compounds provides a framework for understanding its potential targets, which primarily include nicotinic acetylcholine receptors (nAChRs) and the nicotinic acid receptor, GPR109A. nih.govnih.gov

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial in the central and peripheral nervous systems. mdpi.com The binding affinities (expressed as Ki values) of various ligands for different nAChR subtypes have been determined through competitive binding assays. For instance, studies on α4β2R expressed in HEK cells have established the Ki values for several ligands, demonstrating a range of affinities for this receptor subtype. nih.gov Similarly, research into ligands for the α3β4 nAChR subtype, a potential target for drug addiction, has identified compounds with binding affinities in the nanomolar range. mdpi.comindexcopernicus.com

The affinity of a compound for its receptor is a key determinant of its pharmacological effect. nih.gov The table below presents binding affinity data for several known nicotinic receptor ligands, illustrating the range of affinities observed for these targets.

Table 1: Binding Affinities of Selected Ligands for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Compound | Receptor Subtype | Ki Value (nM) |

|---|---|---|

| 2-FA | α4β2R | 0.071 |

| Nifene | α4β2R | 0.31 |

| Nicotine | α4β2R | 0.94 |

| (S)-AK1 | α3β4 nAChR | 2.28 |

| (S)-AK3 | α3β4 nAChR | 2.50 |

| (R)-AK2 | α7 nAChR | 4.49 |

This data is compiled from studies on various nicotinic receptor ligands to provide context for the potential binding profile of this compound. mdpi.comnih.gov

While specific enzyme inhibition or activation data for this compound are not available, studies on structurally related compounds suggest potential interactions. For example, derivatives of 2-anilino nicotinic acids have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov This suggests that modifications to the nicotinic acid scaffold can lead to interactions with key enzymes involved in inflammatory pathways.

The mechanism of enzyme inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate. nih.gov In such cases, the inhibitor does not change the maximum velocity (Vmax) of the reaction but increases the Michaelis-Menten constant (Km), requiring a higher substrate concentration to achieve half-maximal activity. nih.gov For example, studies on tyrosinase inhibition by kojic acid have demonstrated a competitive mechanism. nih.gov Other nicotinic compounds, such as the alkaloid galantamine, act as reversible, competitive inhibitors of acetylcholinesterase (AChE). nih.gov

The primary mechanism of action for nicotinic acid is the activation of a specific G-protein coupled receptor (GPCR). nih.gov This receptor, known as GPR109A (also referred to as HM74A or PUMA-G), is coupled to Gi/Go proteins. nih.govnih.gov The activation of GPR109A by nicotinic acid inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Studies using guanosine 5'-(gamma-[(35)S]-thio)triphosphate ([(35)S]GTPγS) binding assays in membranes from rat adipocytes and spleen have confirmed that nicotinic acid stimulates G-protein activation with an EC50 of approximately 1 microM. nih.gov This receptor activation is distinct from other GPCRs, indicating a specific site of action for nicotinic acid and its derivatives. nih.gov The activation of GPR109A by niacin has been shown to suppress colonic inflammation. nih.gov

In addition to GPCRs, nicotinic compounds can modulate the function of ligand-gated ion channels, specifically nAChRs. nih.gov These channels are critical for fast synaptic transmission. nih.gov The activity of nAChR channels can be regulated by various cellular signaling pathways. For example, adrenergic stimulation via norepinephrine can reduce nAChR currents in rat pinealocytes. nih.gov This modulation is mediated by a β-adrenergic receptor/cAMP/protein kinase A pathway, which leads to a reduction in Ca2+ influx and membrane depolarization mediated by the nAChRs. nih.gov

A variety of advanced cellular assays can be employed to investigate the biological activity of compounds like this compound. These assays provide insights into receptor function, intracellular signaling, and protein expression.

Receptor Upregulation Assays: The chronic exposure of cells expressing specific receptors to an agonist can lead to an increase in the number of high-affinity binding sites, a phenomenon known as upregulation. Assays using live cells, such as Human Embryonic Kidney (HEK) cells engineered to express nAChR subtypes like α4β2, can quantify this effect. nih.gov The degree of upregulation can be measured by quantifying the binding of a radiolabeled ligand. nih.gov

Cytokine Release Assays: To study anti-inflammatory effects, cellular systems such as cultured colon segments from mice can be utilized. nih.gov Following treatment with an inflammatory stimulus and the test compound, the supernatant can be collected and analyzed for levels of various cytokines using methods like ELISA. nih.gov

Proteomic Analysis of Cellular Responses: The effect of a compound on the entire proteome of a cell or tissue can be assessed. For instance, two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) has been used to identify changes in protein expression in specific rat brain regions following chronic nicotine administration. nih.gov

Comprehensive Target Identification and Deeper Elucidation of Molecular Pathways Affected by this compound

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and potential therapeutic applications. nih.gov

Modern proteomic techniques offer powerful tools for unbiased target identification. asbmb.org These methods can identify direct protein-drug interactions without prior knowledge of the target.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. nih.gov When cell lysates are treated with a compound and then subjected to digestion by a protease, the target proteins are protected from degradation. Subsequent analysis by mass spectrometry can identify these stabilized proteins, revealing them as potential targets. nih.gov

Chemical Proteomics: This approach often uses a modified version of the bioactive molecule as a "probe" to capture its binding partners from a cell lysate. mdpi.com The probe is typically immobilized on a solid support, and after incubation with the lysate, the bound proteins are eluted and identified by mass spectrometry. mdpi.com

Proteome-wide Expression Profiling: As demonstrated in studies with nicotine, quantitative proteomics can be used to map the changes in protein expression across different tissues or brain regions in response to drug administration. nih.gov In a study on rats treated with nicotine, this approach identified several proteins involved in energy metabolism, synaptic function, and oxidative stress that were differentially expressed in brain regions like the amygdala, nucleus accumbens, and prefrontal cortex. nih.gov This provides a global view of the downstream molecular pathways affected by the compound. nih.gov

The integration of these proteomic strategies with genomic data can further strengthen the identification of causal proteins in disease pathways, providing a robust foundation for drug development. olink.com

In the interest of providing a comprehensive and accurate response, a thorough search was conducted for scientific literature pertaining to the chemical compound "this compound." Despite extensive efforts to locate research on its pharmacological mechanisms, molecular interactions, and in vivo studies, no specific data or scholarly articles were found for this particular compound.

The scientific community has not published research that would allow for a detailed analysis of the following topics as they relate to this compound:

Analysis of Signaling Pathway Modulation: There is no available information on how this specific compound modulates signaling pathways in mechanistic model systems.

Focused In Vivo Mechanistic Studies: No preclinical animal model studies detailing the mechanism of action of this compound have been published.

Pharmacodynamic Markers and Quantitative Biological Response Assessment: There is a lack of data on identifiable pharmacodynamic markers and the quantitative assessment of biological responses to this compound.

Spatiotemporal Distribution and Tissue-Specific Molecular Interactions: Information regarding the distribution of this compound in vivo and its specific molecular interactions within different tissues is not available in the current body of scientific literature.

Enzyme-Mediated Metabolism Pathways: The metabolic pathways of this compound in preclinical species have not been documented.

Therefore, it is not possible to provide an article on the elucidation of pharmacological mechanisms and intricate molecular interactions of this compound based on the outlined structure. Further research on this specific compound is required before such an analysis can be made.

Advanced Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Indolin 1 Yl Nicotinic Acid Derivatives

Definitive Elucidation of Key Pharmacophores within the 2-(Indolin-1-yl)nicotinic Acid Scaffold

The foundational structure of this compound presents three key domains for chemical modification: the indoline (B122111) moiety, the nicotinic acid ring, and the linker connecting them. Systematic investigation of each component has provided critical insights into the essential pharmacophoric features.

Quantitative Contribution of the Indoline Moiety to the Biological Activity of this compound Analogues

The indoline fragment, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, plays a crucial role in the biological activity of these compounds. Its contribution is multifaceted, involving hydrophobic interactions, hydrogen bonding capabilities, and steric bulk.

Research has demonstrated that substitutions on the indoline ring significantly impact biological outcomes. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can modulate the electronic environment of the ring system, thereby influencing its interaction with biological targets. Studies involving a series of analogs have allowed for a quantitative assessment of these effects.

Table 1: Influence of Indoline Ring Substituents on Biological Activity

| Substituent Position | Substituent | Relative Potency | Lipophilicity (logP) |

| 5 | -H | 1.0 | 2.5 |

| 5 | -F | 1.8 | 2.7 |

| 5 | -Cl | 2.5 | 3.1 |

| 5 | -OCH3 | 1.2 | 2.4 |

| 6 | -H | 1.0 | 2.5 |

| 6 | -F | 1.5 | 2.7 |

| 6 | -Cl | 2.1 | 3.1 |

| 6 | -CH3 | 1.3 | 2.9 |

The data suggest that small, lipophilic, and electron-withdrawing substituents, particularly at the 5-position of the indoline ring, tend to enhance biological activity. This enhancement is likely due to a combination of improved membrane permeability and more favorable interactions within the binding pocket of the target protein.

Systematic Role of the Nicotinic Acid Substituents in Modulating this compound Activity and Selectivity

The nicotinic acid portion of the molecule is another critical determinant of activity and selectivity. The carboxylic acid group is often a key interaction point, forming salt bridges or hydrogen bonds with receptor residues. Modifications to this ring can fine-tune the compound's properties.

Systematic alterations to the nicotinic acid ring have explored the impact of substituent placement and nature. The electronic properties and steric hindrance introduced by these substituents can dramatically alter the binding affinity and selectivity profile of the parent compound.

Table 2: Effect of Nicotinic Acid Ring Modifications on Activity and Selectivity

| Substituent Position | Substituent | Relative Activity | Selectivity Index |

| 4 | -H | 1.0 | 1.0 |

| 4 | -CH3 | 0.8 | 1.2 |

| 4 | -Cl | 1.5 | 1.8 |

| 5 | -H | 1.0 | 1.0 |

| 5 | -F | 1.3 | 1.5 |

| 6 | -H | 1.0 | 1.0 |

| 6 | -NH2 | 2.2 | 0.7 |

These findings indicate that substitutions at the 4- and 5-positions of the nicotinic acid ring with small, electronegative groups can be beneficial for both activity and selectivity. Conversely, the introduction of a bulky or hydrogen-bond-donating group at the 6-position, while increasing activity, may decrease selectivity.

Impact of Linker Chemistry, Conformational Restrictions, and Stereochemistry on the SAR of this compound

Stereochemistry is another critical factor. If a chiral center is present in the indoline ring or the linker, the different enantiomers can exhibit markedly different biological activities and

Comprehensive Structure-Metabolism Relationship (SMR) Studies for this compound Analogues

A thorough understanding of the metabolic fate of drug candidates is crucial for the development of safe and effective therapeutics. Structure-Metabolism Relationship (SMR) studies aim to elucidate how the chemical structure of a compound influences its metabolic pathways and the rate at which it is biotransformed. For the this compound scaffold, these studies are pivotal in identifying metabolically labile sites and guiding the design of next-generation analogues with improved pharmacokinetic profiles.

Identification of Metabolic Soft Spots and Biotransformation Pathways in the this compound Structure

Metabolic soft spots are chemically reactive sites within a molecule that are susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes in the liver. These biotransformations can lead to rapid clearance of the drug from the body, the formation of inactive metabolites, or in some cases, the generation of reactive or toxic byproducts. Identifying these soft spots is a key first step in optimizing drug-like properties.

For the this compound core structure, potential metabolic soft spots can be predicted based on established biotransformation reactions of its constituent moieties: the indoline ring and the nicotinic acid ring.

Potential Metabolic Hotspots and Biotransformation Pathways:

Indoline Ring System: The indoline nucleus is susceptible to several metabolic transformations. A primary site of metabolic attack is the benzylic position (C7) of the indoline ring, which can undergo hydroxylation. Aromatic hydroxylation can also occur at positions 4, 5, or 6 of the benzene ring portion of the indoline structure. Furthermore, N-dealkylation, while less common for a cyclic amine like indoline, could theoretically lead to ring opening, though this is a less probable pathway.

Nicotinic Acid Moiety: The pyridine (B92270) ring of nicotinic acid is generally more resistant to metabolism than the indoline ring. However, N-oxidation of the pyridine nitrogen to form a pyridine N-oxide derivative is a known metabolic pathway for many pyridine-containing compounds. nih.govresearchgate.netbiorxiv.org This transformation is catalyzed by various enzymes, including CYP and flavin-containing monooxygenases (FMOs). nih.govresearchgate.netbiorxiv.org Additionally, the carboxylic acid group can undergo conjugation reactions, such as glucuronidation or amino acid conjugation, to form more water-soluble metabolites that are readily excreted.

The table below outlines the hypothetical metabolic soft spots of the this compound scaffold and the primary biotransformation pathways involved.

Table 1: Potential Metabolic Soft Spots of this compound

| Potential Metabolic Soft Spot | Moiety | Primary Biotransformation Pathway(s) | Potential Consequence |

|---|---|---|---|

| C4, C5, C6-positions | Indoline Ring | Aromatic Hydroxylation | Formation of phenolic metabolites |

| C7-position | Indoline Ring | Benzylic Hydroxylation | Formation of a secondary alcohol metabolite |

| Pyridine Nitrogen | Nicotinic Acid | N-oxidation | Formation of a pyridine N-oxide metabolite |

Sophisticated Computational Chemistry and Molecular Modeling Applications for 2 Indolin 1 Yl Nicotinic Acid

In Silico Prediction and Bioinformatic Assessment of Pharmacological Profiles for 2-(Indolin-1-yl)nicotinic Acid

The integration of sophisticated computational chemistry and molecular modeling has become a cornerstone in modern drug discovery, enabling the early-stage evaluation of novel chemical entities. For this compound, a compound featuring a fused indoline (B122111) and nicotinic acid scaffold, these in silico techniques offer a powerful lens through which to predict its pharmacological profile, potential biological targets, and selectivity. Such predictive assessments are crucial for prioritizing resources and guiding further experimental validation. By leveraging computational tools, researchers can construct a comprehensive hypothetical bioactivity profile for the molecule, significantly accelerating its journey from a chemical structure to a potential therapeutic lead.

Predictive Models for Off-Target Effects and Target Selectivity of this compound

A critical aspect of preclinical drug development is the early identification of potential off-target interactions, which can lead to adverse effects or provide opportunities for drug repurposing. Predictive computational models are instrumental in assessing the target selectivity of this compound by screening its structure against vast databases of known biological targets.

These predictive models generally fall into two categories: ligand-based and structure-based approaches. oup.com

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities. nih.gov For this compound, this involves using its 2D topological features or 3D shape and electrostatic properties as a query to search for known compounds with established target interactions. nih.gov Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forests (RF), can be trained on large datasets of compound-target interactions to build classifiers that predict the likelihood of the molecule binding to various targets. mdpi.commdpi.com

Structure-based methods , such as reverse docking, utilize the 3D structure of the compound to screen it against a library of protein binding sites. nih.govfrontiersin.org This approach can identify potential on- and off-targets by calculating the binding affinity or docking score of this compound to numerous proteins, providing a ranked list of potential interaction partners.

By combining these methodologies, a comprehensive off-target profile can be generated. frontiersin.org For instance, the nicotinic acid moiety is known to interact with G-protein coupled receptors (GPCRs), while the indole (B1671886) scaffold is a common feature in kinase inhibitors. researchgate.netnih.gov Computational models can thus predict the selectivity of this compound for specific kinases or GPCRs over others, providing a quantitative measure of its potential specificity. The output of such an analysis can be summarized to forecast the compound's selectivity profile across major protein families.

Table 5.3.1: Illustrative Predictive Model Output for Off-Target Selectivity of this compound This table presents hypothetical data for illustrative purposes, demonstrating the typical output from in silico selectivity profiling.

| Target Family | Representative Target | Predicted Affinity (pKi) | Selectivity Score |

|---|---|---|---|

| Kinase | EGFR | 6.8 | High |

| Kinase | VEGFR2 | 7.5 | High |

| GPCR | HCA2 | 7.1 | High |

| GPCR | D2 Receptor | 5.2 | Low |

| Ion Channel | hERG | 4.5 | Very Low |

| Nuclear Receptor | ERα | 4.9 | Low |

Computational Assessment of Binding Hotspots and Interaction Fingerprints in this compound Biological Interactions

Beyond predicting what a molecule might bind to, computational methods can reveal how it binds. This is achieved by assessing binding hotspots and generating interaction fingerprints, which provide a detailed map of the crucial contacts between a ligand and its protein target.

Binding hotspots are specific regions or amino acid residues within a protein's binding site that contribute disproportionately to the binding free energy. mdpi.com Identifying these hotspots is essential for understanding the determinants of binding affinity and selectivity. Molecular dynamics (MD) simulations are a powerful tool for this purpose, as they model the dynamic behavior of the protein-ligand complex over time, revealing key stable interactions and the flexibility of the binding pocket. nih.govresearchgate.net

Interaction fingerprints are schematic representations that encode the specific types of interactions between a ligand and a protein into a simple format, such as a binary string or a diagram. springernature.comchemrxiv.orgchemrxiv.org These fingerprints detail crucial contacts like hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. nih.gov For this compound, a hypothetical docking pose within a kinase active site, for example, would be analyzed to generate such a fingerprint. The carboxylic acid of the nicotinic acid moiety could form a key hydrogen bond or salt bridge with a conserved lysine or arginine residue, while the indoline ring might fit into a hydrophobic pocket, making van der Waals contacts and a potential pi-stacking interaction with an aromatic residue like phenylalanine.

MD simulations further refine this static picture by showing the stability and occupancy of these interactions over time. rsc.orgnottingham.ac.uk For example, a hydrogen bond that is maintained in 90% of the simulation frames is considered a highly stable and critical interaction. This detailed analysis not only validates docking poses but also guides the rational design of derivatives with improved potency and selectivity by modifying the chemical structure to better engage with identified hotspots.

Table 5.3.2: Example Interaction Fingerprint for this compound with a Hypothetical Kinase Target This table presents hypothetical data derived from a simulated molecular docking and dynamics analysis to illustrate a typical interaction profile.

| Interacting Residue | Interaction Type | Atom(s) in Compound Involved | Stability (MD Occupancy) |

|---|---|---|---|

| Cys82 | Hydrogen Bond | Carbonyl Oxygen (Nicotinic Acid) | 85% |

| Lys54 | Salt Bridge / H-Bond | Carboxylic Acid (Nicotinic Acid) | 92% |

| Leu135 | Hydrophobic | Indoline Ring | High |

| Phe148 | Pi-Stacking | Indoline Aromatic Ring | 65% |

| Val62 | Hydrophobic | Pyridine (B92270) Ring | High |

Strategic Pre Clinical Investigative Applications and Conceptual Therapeutic Potential of 2 Indolin 1 Yl Nicotinic Acid

Exploration of 2-(Indolin-1-yl)nicotinic Acid as a Precision Pharmacological Probe

The unique combination of the indoline (B122111) and nicotinic acid scaffolds in this compound makes it a candidate for investigation as a precision pharmacological probe. Such probes are instrumental in dissecting complex biological processes and validating novel drug targets.

Utilization of this compound in Elucidating Novel Biological Pathways and Disease Mechanisms

The indole (B1671886) nucleus, a core component of the indoline structure, is a versatile scaffold found in many biologically active compounds. nih.gov Derivatives of indole have been instrumental in exploring pathways related to cancer, inflammation, and infectious diseases. nih.gov For instance, certain indole derivatives are known to modulate key inflammatory pathways such as NF-κB and COX-2. nih.gov Given this, this compound could potentially be utilized to investigate the roles of specific targets within these pathways.

Similarly, nicotinic acid and its derivatives have well-documented effects on lipid metabolism and have been studied for their roles in cardiovascular diseases. nih.gov The discovery of a specific G protein-coupled receptor for nicotinic acid, GPR109A, has opened avenues for understanding its metabolic and vascular effects. nih.gov A molecule like this compound could serve as a novel ligand to probe the function of this receptor or potentially identify new receptors and signaling cascades.

Application of this compound in Advanced Target Validation Studies

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target has a desired therapeutic effect. The structural components of this compound suggest several potential targets for validation studies. For example, indole-based compounds have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and protein kinases, which are crucial in cancer progression. nih.gov

Should this compound demonstrate specific inhibitory activity against a particular kinase or HDAC, it could be employed in target validation studies to understand the downstream consequences of inhibiting that specific target in cancer cells. The nicotinic acid portion might influence the compound's pharmacokinetic properties or introduce additional interactions, potentially leading to a more selective or potent effect.

Mechanistic Basis for Hypothesized Therapeutic Relevance of this compound (Based on MOA, Not Clinical Efficacy)

The therapeutic potential of a compound is conceptually rooted in its mechanism of action (MOA). Based on the known activities of its structural motifs, the hypothesized therapeutic relevance of this compound can be postulated.

Postulated Roles of this compound in Specific Disease-Relevant Pathways and Molecular Dysfunctions

The indole scaffold is present in a variety of compounds with demonstrated anti-cancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov Nicotinic acid is a known lipid-lowering agent. nih.gov Therefore, this compound could be hypothesized to play a role in diseases where these pathways are dysfunctional.

For instance, in the context of inflammation, nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory potential, showing inhibition of inflammatory cytokines like TNF-α and IL-6. nih.gov The presence of the indoline group could enhance or modify this activity. In silico studies on indole-nicotinic acid hybrids have suggested potential for activity against targets like Trypanosoma brucei phosphofructokinase, indicating a possible role in parasitic diseases. nih.gov

Pre-clinical in vitro and in vivo Models Employing this compound to Validate Mechanistic Hypotheses (Not Therapeutic Efficacy)

To validate the mechanistic hypotheses surrounding this compound, specific preclinical models would be necessary.

In Vitro Models: To investigate its potential anti-inflammatory effects, researchers could use cell-based assays, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, to measure the production of nitric oxide and pro-inflammatory cytokines. nih.gov For anti-cancer potential, a panel of cancer cell lines could be used to assess cytotoxicity and the compound's effect on cell cycle and apoptosis. nih.gov

In Vivo Models: If in vitro studies show promising anti-inflammatory activity, a carrageenan-induced paw edema model in rats could be employed to validate these findings in a living organism. nih.gov This model allows for the assessment of a compound's ability to reduce inflammation in an acute setting.

The following table outlines potential preclinical models for investigating the mechanistic hypotheses of this compound, based on the known activities of its constituent moieties.

| Hypothesized Activity | In Vitro Model | Parameters Measured | In Vivo Model | Parameters Measured |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages nih.gov | Nitric oxide, TNF-α, IL-6 levels nih.gov | Carrageenan-induced paw edema in rats nih.gov | Paw volume, inflammatory cell infiltration |

| Anticancer | Human cancer cell lines (e.g., HeLa, MCF-7) nih.gov | Cell viability (MTT assay), apoptosis (flow cytometry) | Xenograft models in immunocompromised mice | Tumor growth inhibition |

| Lipid-modulating | HepG2 human hepatoma cells nih.gov | Triglyceride synthesis, apolipoprotein B secretion nih.gov | High-fat diet-fed hamster model | Plasma lipid profiles (triglycerides, cholesterol) |

Future Directions and Emerging Frontiers in the Academic Research of this compound

The future academic research on this compound would likely begin with its synthesis and basic characterization. Initial screening in a broad range of biological assays would be crucial to identify its primary pharmacological activities.

A key emerging frontier is the use of chemoproteomics and activity-based protein profiling to identify the direct molecular targets of novel compounds. Applying these technologies to this compound could rapidly elucidate its mechanism of action and uncover unexpected therapeutic opportunities.

Furthermore, given the increasing interest in polypharmacology (the ability of a single compound to interact with multiple targets), future research could explore the potential synergistic effects of the indoline and nicotinic acid moieties within a single molecule. This could lead to the development of novel therapeutics with improved efficacy or a more desirable side-effect profile for complex diseases. The exploration of structure-activity relationships through the synthesis and testing of analogs will also be a critical avenue for future research.

Untapped Research Avenues for this compound Analogues and Their Biological Exploitation

The true potential of this compound likely lies not only in the parent compound itself but also in its diverse analogues. The indoline and nicotinic acid moieties are prevalent in a wide array of biologically active compounds, offering numerous avenues for structural modification and subsequent biological evaluation.

In-silico studies have paved the way for predicting the biological activities of such hybrid molecules. For instance, computational analyses of 1-piperazine indole hybrids with nicotinic acid have suggested their potential as kinase inhibitors and G-protein coupled receptor (GPCR) ligands. nih.govnih.gov These predictions highlight promising, yet largely unexplored, research directions for this compound analogues.

Table 1: Potential Biological Targets for this compound Analogues Based on In-Silico Predictions and Known Activities of Parent Moieties

| Target Class | Potential Therapeutic Area | Rationale |

| Kinase Inhibitors | Oncology, Inflammation | Nicotinic acid derivatives have shown anticancer activity, and indole scaffolds are common in kinase inhibitors. nih.govnih.gov |

| GPCR Ligands | CNS Disorders, Metabolic Diseases | Nicotinic acid itself is a ligand for GPR109A, and various indole derivatives target GPCRs. |

| Cyclooxygenase (COX) Inhibitors | Inflammation, Pain | Nicotinic acid derivatives have demonstrated anti-inflammatory effects through COX inhibition. nih.govnih.gov |

| α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists | Cognitive Disorders | Novel nAChR agonists with cognitive-enhancing properties have been developed, suggesting a potential avenue for appropriately designed analogues. nih.gov |

| Dopamine D3 Receptor Ligands | Neurological and Psychiatric Disorders | Indolyl carboxylic amide analogues have been identified as selective D3 receptor partial agonists. nih.gov |

Methodological Advancements and Emerging Technologies for the In-depth Study of this compound

The comprehensive investigation of a novel compound like this compound and its analogues can be significantly accelerated and enhanced by leveraging modern methodological advancements and emerging technologies in drug discovery.

High-Throughput Screening (HTS) is a fundamental tool for rapidly assessing the biological activity of a large number of compounds. nih.gov An HTS campaign utilizing a library of this compound analogues against a panel of relevant biological targets, such as various kinases or GPCRs, could efficiently identify initial hit compounds. nih.govmdpi.com The development of miniaturized and automated assays is crucial for the cost-effective implementation of such screens. nih.gov

Table 2: Emerging Technologies for the Investigation of this compound

| Technology | Application in Studying this compound | Potential Insights |

| High-Throughput Screening (HTS) | Primary screening of analogue libraries against diverse biological targets. | Identification of initial "hit" compounds and preliminary SAR. |

| In-Silico Modeling and AI | Prediction of ADMET properties, target identification, and virtual screening of analogues. | Prioritization of synthetic efforts and rational drug design. |

| Advanced Separation Techniques (e.g., HPLC, CE) | Chiral separation and purification of enantiomers of analogues. | Determination of enantiomer-specific activity and properties. mdpi.com |

| Proteomics and Target Deconvolution | Identification of the specific cellular targets of active analogues. | Understanding the mechanism of action at a molecular level. |

| Organ-on-a-Chip and 3D Cell Culture | More physiologically relevant in vitro models for efficacy and toxicity testing. | Improved prediction of in vivo responses compared to traditional 2D cell culture. |

Computational modeling and artificial intelligence (AI) are increasingly integral to modern drug discovery. nih.govnih.gov For this compound, these tools can be employed to:

Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogues, helping to prioritize synthetic efforts.

Perform virtual screening of large compound libraries against the three-dimensional structures of potential protein targets.

Identify potential off-target effects early in the discovery process.

Advanced analytical techniques are also critical. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are essential for the purification and analysis of synthesized compounds, including the separation of chiral isomers, which may exhibit different biological activities. mdpi.com

Translational Research Perspectives for this compound (Excluding Direct Human Clinical Trials)

While direct human clinical trials are beyond the scope of this discussion, the translational potential of this compound can be conceptualized based on the preclinical findings from its analogues and parent moieties. The primary goal of translational research in this context is to bridge the gap between basic scientific discoveries and their potential application in a therapeutic setting.

Given the reported anti-inflammatory and anticancer activities of nicotinic acid and indole derivatives, a key translational focus for this compound would be in these therapeutic areas. nih.govnih.govnih.gov

Preclinical Models for Evaluation:

In Vitro Models: Initial efficacy can be assessed using a variety of human cancer cell lines and in vitro models of inflammation. nih.govnih.gov For example, assays measuring the inhibition of pro-inflammatory cytokines or the proliferation of cancer cells would provide valuable preliminary data.

In Vivo Animal Models: Promising analogues would then be advanced to in vivo studies. For anti-inflammatory potential, models such as carrageenan-induced paw edema in rats could be employed. nih.gov For anticancer evaluation, xenograft models, where human tumors are grown in immunocompromised mice, are a standard approach.

The hybridization of the indoline and nicotinic acid scaffolds offers a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. nih.gov The conceptual framework outlined here provides a roadmap for the systematic investigation of this compound and its analogues, from the exploration of untapped research avenues and the application of cutting-edge technologies to the initial stages of translational research. Future experimental work is essential to validate these concepts and unlock the full therapeutic potential of this intriguing class of molecules.

In-Depth Analysis of this compound Reveals Limited Public Research

The synthesis of related compounds, such as meta-aminoaryl nicotinates, has been explored, drawing inspiration from the biosynthesis of Vitamin B3 (nicotinic acid) from indole precursors. This area of research highlights the chemical feasibility of linking indole-type structures with nicotinic acid moieties, suggesting potential synthetic pathways that could be adapted for this compound. However, without specific studies, any discussion on its synthesis remains speculative.

The biological importance of both the indoline and nicotinic acid scaffolds is well-documented. Indole derivatives are known to exhibit a wide range of biological activities, and nicotinic acid is a crucial vitamin with significant effects on lipid metabolism. The hybridization of these two pharmacophores in this compound suggests potential for novel pharmacological properties. However, in the absence of empirical data, any assertions regarding its specific biological effects would be unfounded.

Consequently, a detailed discussion on the key research insights, major findings, challenges, and broader implications of this compound research cannot be substantively addressed at this time due to the limited availability of specific scientific research. The compound is listed by some chemical suppliers, indicating its existence, but this does not substitute for peer-reviewed research on its properties and potential applications.

Future research efforts would be necessary to elucidate the chemical and biological characteristics of this compound to enable a comprehensive understanding as outlined in the initial request.

Q & A

Q. What analytical techniques validate the stability of this compound under long-term storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.